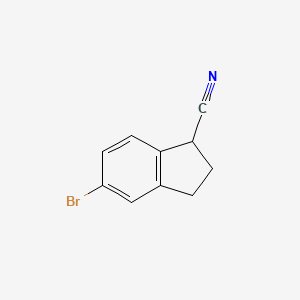

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (BIC) is an organic compound belonging to the family of heterocyclic compounds. It is a versatile compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. BIC was first synthesized by R.B. Woodward in 1952, and has since been used in numerous research studies. It is also known to have a wide range of biological effects, making it an attractive target for further research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile serves as a pivotal intermediate in various synthetic pathways, leading to the generation of complex molecular structures. For instance, it is utilized in the indium-mediated γ-pentadienylation of aldehydes and ketones, which results in the formation of 1,4-diene through γ-pentadienylation. This is followed by elimination to afford cross-conjugated triene systems, which react with dienophiles to produce tandem intermolecular Diels−Alder adducts (Woo, Squires, & Fallis, 1999). Furthermore, the molecule's bromo component is essential in the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles to synthesize 3-haloisothiazole-4-carbonitriles, showcasing its versatility in chemical transformations (Ioannidou & Koutentis, 2011).

Molecular Docking and Computational Studies

In a detailed computational study, the molecular structure, energy, and electron density of 5-bromo-3-nitropyridine-2-carbonitrile were analyzed using DFT/B3LYP methods, indicating potential applications in understanding molecule-protein interactions for drug design. The study provides insights into the molecule's reactivity and interactions with target proteins, suggesting its applicability in the development of new therapeutic agents (Arulaabaranam et al., 2021).

Material Science and Corrosion Inhibition

The molecule has also been investigated in the context of material science, particularly in the study of corrosion inhibition. For example, the synergistic properties of benzenecarbonitrile and 5-bromovanillin on carbon steel in HCl environments were examined, demonstrating significant potential in corrosion resistance. This research underscores the molecule's role in enhancing the durability of metals against corrosive environments, indicating its importance in industrial applications (Loto, 2017).

Mecanismo De Acción

Mode of Action

It is known that indole derivatives, which share a similar structure, can interact with various biological targets and cause a range of effects .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1H-indene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYIHVIROJEXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

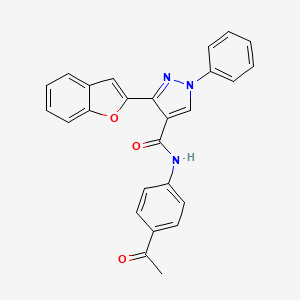

![4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2767877.png)

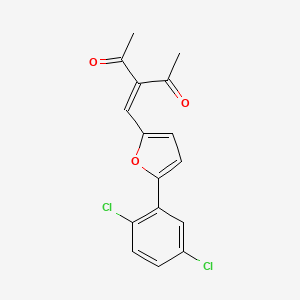

![4-(4-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767878.png)

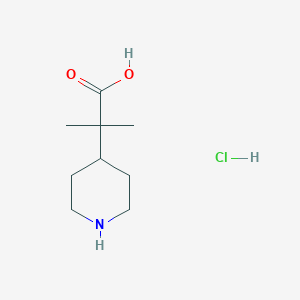

![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)

![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)

![5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)furan-2-carboxamide](/img/structure/B2767890.png)